N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of benzimidazole, a type of organic compound that is part of many pharmaceuticals . Benzimidazole derivatives have been found to have affinity towards a variety of enzymes and protein receptors .
Synthesis Analysis
The synthesis of this compound involves the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol . This reaction is part of a larger study into new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects .Molecular Structure Analysis
The crystal structure of this compound is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° . The compound has crystallized with four crystallographically unique molecules in the asymmetric unit; each molecule has a very similar conformation .Chemical Reactions Analysis
The compound N′-(1-benzylpiperidin-4-yl)acetohydrazide crystallizes with four crystallographically unique molecules in the asymmetric unit; each molecule has a very similar conformation but there is no evidence of pseudo-symmetry .Physical and Chemical Properties Analysis
The compound is characterized by NMR spectroscopy and single-crystal X-ray diffraction . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved sources.科学的研究の応用
Crystal and Molecular Structures : A study by Richter et al. (2023) reported the crystal and molecular structures of a closely related compound, obtained as a side product during the synthesis of an antitubercular agent. This research contributes to understanding the structural aspects of such compounds, which can be crucial for their application in drug design and development (Richter et al., 2023).
Antitumor Activity : Research conducted by Ostapiuk et al. (2017) focused on the synthesis of new compounds with similar structural features and investigated their antitumor activity. This indicates potential applications in cancer research and therapy (Ostapiuk et al., 2017).
NMDA Receptor Antagonism : Borza et al. (2007) identified derivatives of this compound class as potent NR2B subunit-selective antagonists of the NMDA receptor. This suggests its relevance in neurological research, particularly in studying NMDA receptor functions and potential therapeutic applications (Borza et al., 2007).
PET Imaging Agent Synthesis : Wang et al. (2018) synthesized a compound as a potential PET imaging agent for investigating IRAK4 enzyme in neuroinflammation. This implies its use in neuroimaging and studying inflammation at the molecular level (Wang et al., 2018).
Anti-Fibrosis Drug Potential : A study by Kim et al. (2008) explored the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor with similar structure, indicating its potential as an anti-fibrotic drug (Kim et al., 2008).
Synthesis and Characterization : Vishwanathan and Gurupadayya (2014) synthesized and characterized novel oxadiazole derivatives from benzimidazole, showcasing the compound's versatility in chemical synthesis (Vishwanathan & Gurupadayya, 2014).
作用機序
Target of Action
This compound primarily targets beta-secretase 1 (BACE1) . BACE1 is an enzyme responsible for the proteolytic processing of the amyloid precursor protein (APP). When BACE1 cleaves APP at the N-terminus of the A-beta peptide sequence (between residues 671 and 672), it leads to the generation of amyloid-beta (Aβ) peptides . These Aβ peptides play a crucial role in the pathogenesis of Alzheimer’s disease.
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, maintaining physiological pH is crucial for optimal BACE1 inhibition. Additionally, drug interactions may alter its pharmacokinetics.
Remember, this compound holds promise in Alzheimer’s research, but further studies are needed to validate its clinical efficacy and safety. 🧠🔬
将来の方向性
The compound is part of a study into new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects . The aim is to synthesize a range of new analgesics derived from Fentanyl, with the aim of developing compounds with reduced side effects but which remain potent analgesics .
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-15-22-19-8-7-17(13-20(19)23-15)21(26)24-18-9-11-25(12-10-18)14-16-5-3-2-4-6-16/h2-6,17-18H,7-14H2,1H3,(H,22,23)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUHJSAGUQKNPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。